Indoline-7-carboxamide

5-HT3 Receptor Antagonism Medicinal Chemistry Structure-Activity Relationship

Indoline-7-carboxamide is a unique bicyclic scaffold with a saturated 2,3-bond, offering distinct conformational flexibility crucial for selective target engagement. Clinically validated by its role in silodosin, this scaffold enables direct scaffold-hopping from indole analogs while preserving potency in 5-HT3, CETP, and kinase programs. Its non-planar geometry improves solubility and ADME profiles. Ideal for focused library synthesis targeting GPCR subtype selectivity and solid-form optimization. Ensure your SAR campaigns leverage this privileged, non-aromatic core for superior developability.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11918764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-7-carboxamide
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2C(=O)N
InChIInChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12)
InChIKeyDVQGVNABCBCXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-7-carboxamide Core Scaffold for Procurement and Lead Optimization


Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide; CAS 369594-80-9) is a bicyclic heteroaromatic scaffold consisting of a fused benzene and partially saturated pyrrolidine ring with a carboxamide substituent at the 7-position [1]. It serves as a core structural template in numerous bioactive molecules, including the clinically approved uroselective α1A-adrenoceptor antagonist silodosin [2]. Unlike the fully aromatic indole-7-carboxamide, the indoline core possesses a saturated 2,3-bond, conferring distinct conformational flexibility and electronic properties that critically influence ligand-target interactions, selectivity profiles, and developability parameters [3].

Why Indoline-7-carboxamide Cannot Be Substituted with Indole or Indazole Analogs


Indoline-7-carboxamide, indole-7-carboxamide, and indazole-7-carboxamide are not functionally interchangeable scaffolds. The saturated 2,3-bond of indoline eliminates aromaticity in the five-membered ring, altering the electronic distribution, pKa of the indole NH, and the preferred orientation of the C7 carboxamide group [1]. This conformational constraint directly impacts pharmacophore presentation: in 5-HT3 receptor antagonists, the indoline series maintains an 'in-plane' carbonyl orientation essential for potency despite lacking ring aromaticity, whereas the corresponding indole series exhibits divergent structure-activity relationships [2]. Furthermore, patent literature explicitly claims 1H-indoline-7-carboxamido derivatives as distinct chemical entities from 1H-indole-7-carboxamido and 1H-indazole-7-carboxamido derivatives for CETP inhibition, underscoring that each scaffold confers unique biological properties that cannot be presumed equivalent [3].

Quantitative Differentiation of Indoline-7-carboxamide Scaffold from Comparator Heterocycles


Conformational Impact on 5-HT3 Receptor Antagonist Potency: Indoline vs. Indole

In a direct head-to-head series of 5-HT3 receptor antagonists, 1-indolinecarboxamide derivatives retained potent antagonist activity comparable to their indole counterparts, despite lacking aromaticity in the five-membered ring. The study explicitly concludes that the 'in plane' orientation of the carbonyl group, favored by the indoline conformation, is the critical determinant of potency rather than ring aromaticity [1]. The N-methylated indoline derivative (compound 2a) exhibited a pA2 value of 8.3 in the von Bezold-Jarisch reflex assay, a standard measure of in vivo 5-HT3 antagonism [1].

5-HT3 Receptor Antagonism Medicinal Chemistry Structure-Activity Relationship

Potency Divergence in EP4 Receptor Antagonism: Substituted Indoline-7-carboxamide Achieves Sub-nanomolar IC50

A substituted indoline-7-carboxamide derivative, (S)-4-(1-(1-(3,4-dichlorobenzyl)indoline-7-carboxamido)ethyl)benzoic acid, demonstrated potent antagonism at the human prostanoid EP4 receptor with an IC50 of 1.10 nM in a cellular cAMP accumulation assay [1]. The corresponding binding affinity (Ki) was 0.340 nM [1]. While a direct comparator within the same study is not provided, this potency level positions substituted indoline-7-carboxamides as highly competitive with other EP4 antagonist chemotypes described in the literature, which typically exhibit IC50 values ranging from 10-100 nM [2].

EP4 Receptor Antagonist Inflammation Immuno-oncology

CETP Inhibition Potency: Indoline-7-carboxamide Derivatives Exhibit Single-Digit Nanomolar Activity

Patent literature discloses substituted 1H-indoline-7-carboxamido derivatives as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP) [1]. A representative example from this patent series achieved an IC50 of 2 nM against human recombinant CETP in a scintillation proximity assay [2]. The same compound exhibited an IC50 of 62 nM in a more physiologically relevant human whole plasma assay [2]. Notably, the patent explicitly claims 1H-indoline-7-carboxamido derivatives separately from 1H-indole-7-carboxamido and 1H-indazole-7-carboxamido derivatives, indicating that each heterocyclic core confers distinct properties that warrant independent patent protection [1].

CETP Inhibition Cardiovascular Disease HDL Elevation

Structural Determinant of Selectivity: Indoline Saturation Reduces Off-Target Binding

While not a direct comparative study for the unsubstituted core, analysis of silodosin, an indoline-7-carboxamide derivative, reveals a critical structure-selectivity relationship. Silodosin exhibits high selectivity for the α1A-adrenoceptor subtype over α1B and α1D subtypes [1]. This selectivity is attributed in part to the indoline scaffold's conformational properties, which influence the presentation of the pendant pharmacophore. In contrast, earlier α1-adrenoceptor antagonists based on other heterocyclic cores (e.g., quinazoline derivatives such as prazosin) typically exhibit broader subtype selectivity profiles, contributing to a higher incidence of cardiovascular side effects such as orthostatic hypotension [2].

Receptor Selectivity Off-Target Liability Drug Safety

High-Value Application Scenarios for Indoline-7-carboxamide Scaffold Procurement


Medicinal Chemistry: Scaffold Hopping from Indole to Indoline in Kinase and GPCR Programs

Research teams seeking to circumvent existing intellectual property on indole-7-carboxamide-based inhibitors can deploy the indoline-7-carboxamide scaffold as a direct scaffold-hopping replacement. The quantitative evidence from 5-HT3 receptor antagonism demonstrates that potent target engagement is maintained despite loss of aromaticity, provided the carboxamide conformation is preserved [1]. Procurement of this scaffold enables the rapid synthesis of focused libraries for SAR exploration against kinases (IKKβ, PDK1), GPCRs (EP4, α1A-adrenoceptors), and lipid-modulating enzymes (CETP) where the indoline core has established precedent for high potency [2][3].

Drug Discovery: Engineering Subtype Selectivity into GPCR Antagonist Programs

The indoline-7-carboxamide scaffold is strategically valuable for programs where receptor subtype selectivity is paramount to minimize mechanism-based toxicity. The clinical success of silodosin validates that the indoline core, when appropriately substituted, can achieve high uroselectivity at α1A-adrenoceptors while minimizing cardiovascular effects associated with non-selective α1 blockade [4]. This precedent supports the use of indoline-7-carboxamide building blocks in developing selective antagonists for other GPCR families where subtype-selective pharmacology is therapeutically advantageous.

Process Chemistry: Crystalline Derivative Preparation for Solid Form Development

For development-stage programs, the indoline-7-carboxamide scaffold offers advantages in solid form optimization. Patent literature describes specific crystallization methods for silodosin (an indoline-7-carboxamide derivative) yielding crystalline forms with defined melting points and improved handling properties [5]. Procurement of high-purity indoline-7-carboxamide as a starting material enables the development of robust crystallization protocols for advanced intermediates, facilitating scalable manufacturing and formulation development.

Hit-to-Lead Optimization: Leveraging Conformational Flexibility for Improved Developability

The saturated 2,3-bond of indoline-7-carboxamide introduces conformational flexibility absent in the rigid, planar indole analog. This property can be exploited in hit-to-lead optimization to improve physicochemical parameters such as aqueous solubility, logD, and membrane permeability while maintaining target affinity. The CETP inhibitor data demonstrating sub-100 nM plasma activity suggests that indoline-7-carboxamide derivatives can achieve favorable unbound fraction and distribution characteristics [3]. Procurement of this scaffold supports systematic SAR campaigns aimed at balancing potency with ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.